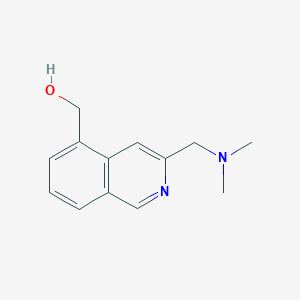
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol: is a chemical compound with the following structural formula:
CC1=NC=CC2=C (C=CC=C12)CO
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 3-methylisoquinoline with formaldehyde and dimethylamine . The reaction proceeds through a Mannich-type condensation, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3-methylisoquinoline, formaldehyde, dimethylamine
- Solvent: Typically dichloromethane
- Temperature: Room temperature
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are essential considerations.
化学反応の分析
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol: can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary or tertiary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While there are no direct analogs to this compound, it shares structural features with other isoquinoline derivatives. Notable related compounds include 3-methylisoquinoline and {3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol .
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
[3-[(dimethylamino)methyl]isoquinolin-5-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-15(2)8-12-6-13-10(7-14-12)4-3-5-11(13)9-16/h3-7,16H,8-9H2,1-2H3 |
InChIキー |
MRVDHBCRYKYDDW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC2=C(C=CC=C2CO)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
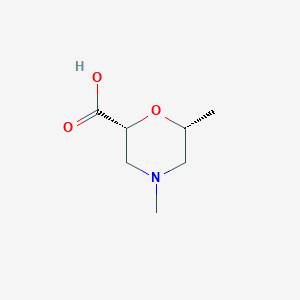
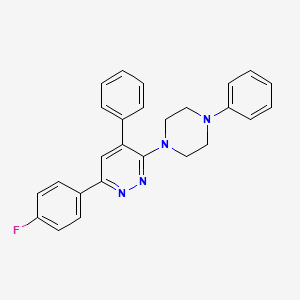
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
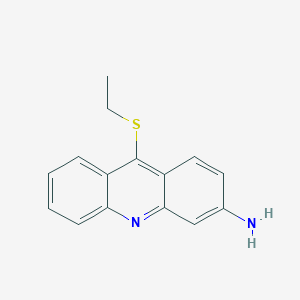
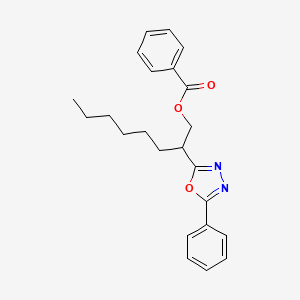
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
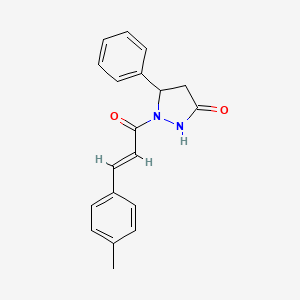
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
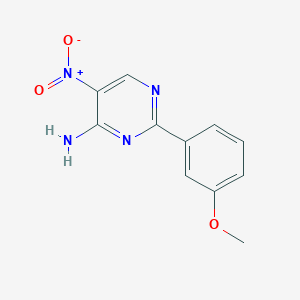
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
